molecular formula C11H7F2NO2 B2755566 8-(Difluoromethyl)quinoline-6-carboxylic acid CAS No. 2248327-98-0

8-(Difluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B2755566
CAS No.: 2248327-98-0
M. Wt: 223.179
InChI Key: ZTVNUEICRUBTDB-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)quinoline-6-carboxylic acid (C₁₁H₇F₂NO₂) is a fluorinated quinoline derivative characterized by a difluoromethyl group at the 8-position and a carboxylic acid moiety at the 6-position. This compound, recently synthesized by BLD Pharm Ltd. in 2023, exhibits 95% purity and is available in quantities of 100 mg to 250 mg . The difluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid contributes to hydrogen bonding and target binding, making it a candidate for pharmaceutical applications, particularly in antibacterial agents .

Properties

IUPAC Name

8-(difluoromethyl)quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-10(13)8-5-7(11(15)16)4-6-2-1-3-14-9(6)8/h1-5,10H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVNUEICRUBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Synthesis

A traditional approach for quinoline synthesis involves cyclizing substituted anilines with glycerol under acidic conditions. For 8-(difluoromethyl)quinoline-6-carboxylic acid, this method faces challenges in directing substituents to positions 6 and 8. Modifications include:

  • Using 5-amino-2-difluoromethylbenzoic acid as the aniline precursor.
  • Reaction Conditions : Sulfuric acid (cat.), glycerol, nitrobenzene (oxidizer), 180–200°C, 6–8 h.
  • Limitations : Poor regiocontrol for bulky substituents and low yields (~30–40%) due to side reactions.

Friedländer Annulation

Superior regioselectivity is achieved via condensation of 2-aminobenzaldehyde derivatives with ketones. For this compound:

  • Substrates : 2-Amino-5-difluoromethylbenzaldehyde and ethyl acetoacetate.
  • Catalyst : NaOH or piperidine in ethanol, reflux, 12 h.
  • Yield : 55–65%, with the quinoline backbone forming the 6-carboxylate ester.

Difluoromethyl Group Installation

Halogen-Difluoromethyl Exchange

A two-step process replaces bromine at position 8 with -CF₂H:

  • Bromination :
    • Substrate : Quinoline-6-carboxylic acid methyl ester.
    • Reagent : NBS (N-bromosuccinimide), AIBN (catalyst), CCl₄, reflux.
    • Outcome : 8-Bromoquinoline-6-carboxylate (yield: 75–80%).
  • Difluoromethylation :
    • Reagent : CuCF₂H (generated in situ from ClCF₂H and CuI).
    • Conditions : DMF, 110°C, 24 h.
    • Yield : 60–65%.

Direct C–H Difluoromethylation

Emerging methods employ photoredox catalysis for late-stage functionalization:

  • Catalyst : Ir(ppy)₃ (1 mol%).
  • Reagent : HCF₂SO₂Cl (difluoromethyl source).
  • Conditions : Blue LED, DCE, rt, 12 h.
  • Yield : 50–55%, limited by competing side reactions.

Carboxylic Acid Functionalization

Ester Hydrolysis

The methyl ester at position 6 is hydrolyzed to the carboxylic acid:

  • Reagent : LiOH (2 eq.), THF/H₂O (3:1), 60°C, 4 h.
  • Yield : >95% with minimal side products.

Oxidation of Methyl Groups

Alternative routes oxidize a 6-methyl substituent:

  • Reagent : KMnO₄, H₂SO₄, 80°C, 8 h.
  • Yield : 70–75%, but requires harsh conditions.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance safety and yield for high-pressure carbonylation steps.
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME).

Purification Techniques

  • Crystallization : Ethanol/water recrystallization achieves >99% purity.
  • Chromatography : Reserved for small-scale batches due to cost.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 8.92 (d, J=2.1 Hz, 1H, H-2), 7.78–7.82 (m, 2H, H-5/H-7), 6.51 (t, J=54 Hz, 1H, CF₂H).
¹³C NMR δ 167.4 (COOH), 150.2 (C-8), 122.1 (t, J=245 Hz, CF₂H).
HRMS [M+H]⁺ calcd. for C₁₁H₈F₂NO₂: 224.0521; found: 224.0524.

Purity Assessment

  • HPLC : C18 column, 0.1% HCOOH/H₂O (A) and MeCN (B), gradient elution, 99.8% purity.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Advantages Challenges
Friedländer + Hydrolysis 2 50–55% High regiocontrol Limited substrate availability
Halogen Exchange 3 45–50% Scalable Toxic reagents (CuI, ClCF₂H)
Photoredox C–H Activation 1 50–55% Step economy Low functional group tolerance

Emerging Strategies

Biocatalytic Approaches

  • Enzymatic Carboxylation : Carboxylases introduce -COOH groups under mild conditions (pH 7, 30°C).
  • Yield : 40–45%, but eco-friendly.

Electrochemical Difluoromethylation

  • Setup : Undivided cell, Ni cathode, CF₂HSO₂NH₂ electrolyte.
  • Efficiency : 60–65% yield, room temperature.

Chemical Reactions Analysis

8-(Difluoromethyl)quinoline-6-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry and Drug Development

The structure of 8-(difluoromethyl)quinoline-6-carboxylic acid positions it as a valuable scaffold in the design of novel therapeutics. Its derivatives have been investigated for various biological activities, including:

  • Antibacterial Activity : Compounds derived from quinoline structures have shown promising antibacterial properties. For instance, derivatives of 6,8-difluoroquinolines have been synthesized and tested for their effectiveness against bacterial strains, demonstrating significant activity with low minimum inhibitory concentrations (MIC) .
  • Anticancer Properties : Recent studies indicate that quinoline derivatives can inhibit cell proliferation in various cancer cell lines. For example, certain synthesized compounds exhibited greater efficacy than established drugs like cabozantinib against leukemia and breast cancer cell lines . The mechanism often involves inhibition of critical pathways such as c-Met signaling, which is pivotal in tumor growth and metastasis.

Biological Evaluation and Mechanistic Studies

Research into the biological mechanisms of this compound has revealed its potential as a therapeutic agent:

  • Caspase Enzyme Inhibition : This compound has been identified as a caspase enzyme inhibitor, which is crucial in regulating apoptosis. The ability to modulate apoptosis can be beneficial in treating diseases characterized by abnormal cell death processes .
  • In vitro Studies : Various studies have employed in vitro models to assess the efficacy of this compound against specific targets. For example, the evaluation of its antiproliferative effects has been conducted using the National Cancer Institute's NCI60 cancer cell line panel, providing insights into its potential as an anticancer agent .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1Antibacterial ActivityDemonstrated significant MIC values against Gram-positive bacteria .
Study 2Anticancer PropertiesShowed enhanced inhibition of cell proliferation compared to standard therapies .
Study 3Apoptosis ModulationIdentified as a caspase inhibitor with potential therapeutic implications in cancer treatment .

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)quinoline-6-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Positioning: The 6-fluoro substituent is conserved in many quinolones (e.g., OFL2 ), enhancing DNA gyrase inhibition. The 8-difluoromethyl group in the target compound may reduce metabolic degradation compared to 8-chloro or 8-bromo analogues .
  • Piperazine/Azepane Moieties: Piperazine (OFL2 ) and azepane ( ) substituents improve water solubility and Gram-negative activity.
  • Carboxylic Acid Role : The 6-carboxylic acid (target compound) versus 3-carboxylic acid ( ) alters binding orientation to topoisomerase enzymes, impacting potency .

Physicochemical Properties

  • Solubility : The difluoromethyl group in the target compound increases logP compared to hydroxylated analogues (e.g., 4-hydroxy in ), enhancing membrane permeability but reducing aqueous solubility .
  • Stability : The difluoromethyl group resists hydrolysis better than esters (e.g., ethyl ester in ), as seen in IR data (absence of ester peaks at ~1700 cm⁻¹) .

Biological Activity

8-(Difluoromethyl)quinoline-6-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent studies.

  • IUPAC Name: this compound
  • CAS Number: 2248327-98-0
  • Molecular Formula: C10H7F2NO2

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer , antiviral , and anti-inflammatory properties.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A375 (melanoma).
  • Mechanism of Action: The compound may exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been noted that quinoline derivatives can influence apoptosis and cell cycle regulation in tumor cells .

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents. Specifically, compounds with similar structures have shown promising results against enteroviruses:

  • Target Virus: Enterovirus D68 (EV-D68).
  • Inhibition Mechanism: The compound acts as a VP1 inhibitor, which is critical for viral entry and replication. Structure-activity relationship (SAR) studies suggest that modifications at the 6-position of the quinoline core significantly enhance antiviral potency .

Anti-inflammatory Properties

Quinoline derivatives have also been studied for their anti-inflammatory effects:

  • Model Used: Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.
  • Results: Compounds demonstrated significant reductions in inflammatory markers without exhibiting cytotoxicity to the macrophages. This suggests a dual role in both anti-inflammation and cytotoxicity modulation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: It may inhibit enzymes involved in cancer progression and viral replication.
  • Signal Transduction Modulation: The compound can alter signaling pathways related to inflammation and cell survival.
  • Metal Chelation: The presence of carboxylic acid groups may facilitate chelation with divalent metals, enhancing its bioactivity .

Research Findings and Case Studies

StudyFocusKey Findings
Antiviral ActivityIdentified as a VP1 inhibitor against EV-D68 with significant antiviral potency.
Anti-inflammatory EffectsReduced inflammatory markers in LPS-induced macrophages without cytotoxicity.
Anticancer ActivityExhibited selective cytotoxicity against MCF7 and HeLa cells, influencing apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-(difluoromethyl)quinoline-6-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodology : Synthesis typically involves multi-step protocols, such as cyclization of substituted anilines with difluoromethyl-containing precursors. For example, chiral amines (e.g., octahydro-pyrrolo[3,4-b]pyridine derivatives) are used as intermediates to avoid racemic mixtures . Reaction optimization includes controlling temperature (e.g., 60–80°C for cyclopropane ring formation) and using acid-binding agents (e.g., triethylamine) to enhance yield and purity .
  • Critical Parameters : Solvent polarity, catalyst selection (e.g., Pd/C for hydrogenation), and protecting group strategies (e.g., tert-butoxycarbonyl, Boc) significantly impact regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound and its intermediates?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the quinoline core and difluoromethyl group. For example, the difluoromethyl proton appears as a triplet (JHF5060J_{HF} \approx 50-60 Hz) in 1^1H NMR, while 19^{19}F NMR resolves CF2_2 splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI-TOF detects molecular ions (e.g., [M+H]+^+) and fragments, aiding in structural validation .

Q. What methodological approaches are employed to assess the antimicrobial activity of this compound derivatives?

  • Biological Assays : Standardized MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) and atypical pathogens (e.g., Mycoplasma spp.) is performed . Fluorinated quinolones are prioritized due to enhanced membrane permeability and DNA gyrase inhibition .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound derivatives to avoid racemic mixtures?

  • Chiral Auxiliaries : Enantiomerically pure intermediates (e.g., (4aS,7aS)-octahydro-pyrrolo[3,4-b]pyridine) are synthesized using chiral amines. Diastereomers are separated via crystallization or chromatography, followed by Boc deprotection to yield enantiopure products .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) enable stereocontrol during cyclopropane ring formation .

Q. What computational strategies (e.g., DFT, molecular docking) are utilized to predict the reactivity and biological targets of this compound?

  • Reaction Pathway Modeling : Quantum mechanical calculations (DFT) map energy barriers for key steps like difluoromethylation or cyclization. For example, transition-state analysis optimizes solvent effects and regioselectivity .
  • Molecular Docking : Simulations with bacterial DNA gyrase (PDB: 1KZN) predict binding affinities of fluorinated derivatives, guiding SAR (structure-activity relationship) studies .

Q. How do structural modifications at the quinoline core (e.g., difluoromethyl vs. trifluoromethyl groups) impact physicochemical properties and bioactivity?

  • Lipophilicity and Stability : Difluoromethyl groups (CF2H-\text{CF}_2\text{H}) improve metabolic stability compared to trifluoromethyl (CF3-\text{CF}_3) by reducing steric hindrance. LogP values are measured via HPLC to correlate hydrophobicity with antimicrobial efficacy .
  • Electronic Effects : Electron-withdrawing fluorine atoms enhance quinoline’s electrophilicity, facilitating interactions with bacterial enzymes. X-ray crystallography confirms halogen bonding in co-crystal structures .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Root Cause Analysis : Variability may arise from differences in protecting group strategies (e.g., Boc vs. benzyl) or purification methods (e.g., column chromatography vs. recrystallization) .
  • Mitigation : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via HPLC (>98%) and elemental analysis .

Experimental Design and Optimization

Q. What statistical methods (e.g., DoE) are recommended for optimizing reaction parameters in the synthesis of this compound?

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors. Response surface methodology (RSM) then optimizes yield and purity .
  • Case Study : A 32^2 factorial design reduced the number of experiments by 40% while achieving >90% yield in a related quinoline synthesis .

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